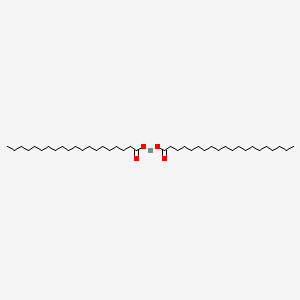![molecular formula C15H23ClN2 B12923553 N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820984-51-8](/img/structure/B12923553.png)
N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyrrolidine ring substituted with a butyl group and a 4-chlorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine typically involves the reaction of 4-chlorobenzyl chloride with N-butylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Types of Reactions:
Oxidation: N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed:
Oxidation: N-oxides of N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine.
Reduction: Secondary amines.
Substitution: Derivatives with different substituents replacing the 4-chlorobenzyl group.
Aplicaciones Científicas De Investigación
N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine
- N-Butyl-N-(4-fluorobenzyl)pyrrolidin-3-amine
- N-Butyl-N-(4-bromobenzyl)pyrrolidin-3-amine
Comparison: N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and physical properties. Compared to its analogs with different substituents (e.g., methyl, fluorine, bromine), the chlorine atom can influence the compound’s reactivity, polarity, and potential biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Número CAS |
820984-51-8 |
|---|---|
Fórmula molecular |
C15H23ClN2 |
Peso molecular |
266.81 g/mol |
Nombre IUPAC |
N-butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C15H23ClN2/c1-2-3-10-18(15-8-9-17-11-15)12-13-4-6-14(16)7-5-13/h4-7,15,17H,2-3,8-12H2,1H3 |
Clave InChI |
NMZVKMYTIXXSSL-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC1=CC=C(C=C1)Cl)C2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide](/img/structure/B12923471.png)
![6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one](/img/structure/B12923496.png)
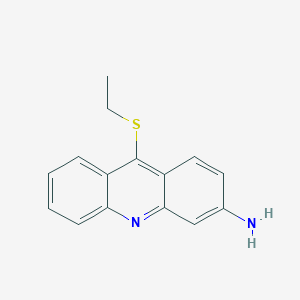
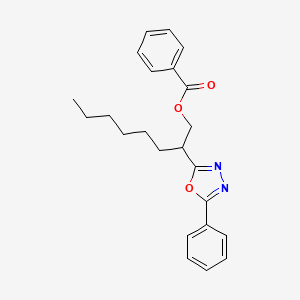
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12923499.png)
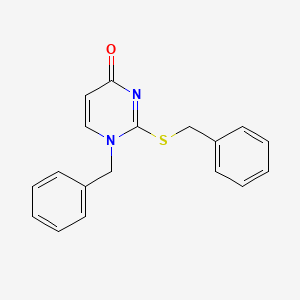

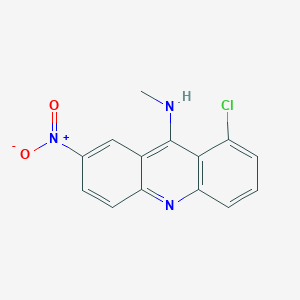
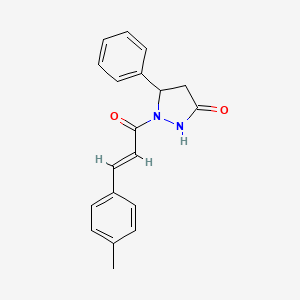
![(2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12923515.png)
![3,6-Bis(diethylamino)-9-(2-((2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethoxy)carbonyl)phenyl)xanthylium chloride](/img/structure/B12923523.png)
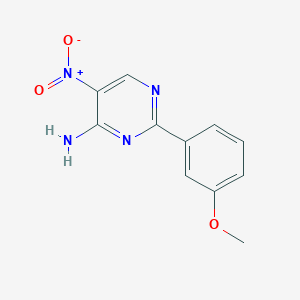
![8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923534.png)
